

# The Discovery and Development of Ziresovir (AK0529): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

**Ziresovir** (formerly known as AK0529 or RO-0529) is a novel, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It represents a significant advancement in the treatment of RSV, a leading cause of lower respiratory tract infections in infants and young children.[3] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **Ziresovir**. It is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.

#### Introduction

Respiratory syncytial virus (RSV) is a major global health concern, responsible for a substantial burden of morbidity and mortality, particularly in pediatric populations.[3] Until recently, therapeutic options have been limited to supportive care and, in some high-risk infants, prophylactic antibody administration.[2] The urgent need for an effective antiviral agent has driven extensive research and development efforts. **Ziresovir** emerged from a rigorous screening and optimization process as a promising therapeutic candidate.[4]

## **Discovery and Lead Optimization**



**Ziresovir** was identified through the screening of a large compound library for activity against RSV replication in cell culture.[4] The initial lead compound, a benzo[b][2][4]thiazepine 1,1-dioxide derivative, demonstrated potent anti-RSV activity. Subsequent structure-activity relationship (SAR) studies focused on modifying the quinoline and benzoazepine moieties of the lead compound to improve potency, pharmacokinetic properties, and safety.[2] This optimization process led to the selection of **Ziresovir**, which exhibited superior oral exposure and bioavailability compared to other candidates.[2]

#### **Mechanism of Action**

**Ziresovir** is a direct-acting antiviral that specifically targets the RSV fusion (F) protein.[5] The F protein is a trimeric transmembrane glycoprotein on the surface of the virus that is essential for both the initial entry of the virus into host cells and the subsequent cell-to-cell spread through the formation of syncytia.[2][5] **Ziresovir** binds to the F protein, stabilizing it in its pre-fusion conformation and thereby preventing the conformational changes necessary for membrane fusion.[5][6] This dual mode of action—inhibiting both virus-cell and cell-cell fusion—effectively halts viral replication and spread.[2]

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: **Ziresovir**'s mechanism of action: Inhibition of RSV F protein-mediated membrane fusion.



# Preclinical Development In Vitro Antiviral Activity

**Ziresovir** has demonstrated potent and selective antiviral activity against a broad range of RSV subtypes and clinical isolates in various cell-based assays.

Table 1: In Vitro Anti-RSV Activity of **Ziresovir** 

| Assay<br>Type                 | RSV<br>Strain(s)                | Cell Line | EC50<br>(nM)       | СС50<br>(µМ) | Therapeu<br>tic Index<br>(TI) | Referenc<br>e(s) |
|-------------------------------|---------------------------------|-----------|--------------------|--------------|-------------------------------|------------------|
| Cytopathic<br>Effect<br>(CPE) | Long, A2,<br>B18537             | НЕр-2     | 3                  | >100         | >33,333                       | [2]              |
| Plaque<br>Reduction           | Long                            | HEp-2     | 3                  | >100         | >33,333                       | [2]              |
| CPE                           | Clinical<br>Isolates (A<br>& B) | НЕр-2     | Single-digit<br>nM | -            | -                             | [2][3]           |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index (CC50/EC50)

### **In Vivo Efficacy**

The in vivo efficacy of **Ziresovir** was evaluated in a BALB/c mouse model of RSV infection.

Table 2: In Vivo Efficacy of Ziresovir in BALB/c Mice



| Dose       | Route of<br>Administration | Dosing<br>Regimen      | Viral Titer<br>Reduction<br>(log10<br>PFU/mL) in<br>Lung | Reference(s) |
|------------|----------------------------|------------------------|----------------------------------------------------------|--------------|
| 12.5 mg/kg | Oral                       | Twice daily for 4 days | >1.0                                                     | [2]          |
| 50 mg/kg   | Oral                       | Twice daily for 4 days | 1.9                                                      | [2]          |

#### **Pharmacokinetics**

Pharmacokinetic studies were conducted in multiple animal species to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Pharmacokinetic Parameters of **Ziresovir** in Animals

| Species | Dose<br>(mg/kg) | Route | Cmax<br>(ng/mL) | AUC<br>(ng·h/m<br>L) | T1/2 (h) | Oral<br>Bioavail<br>ability<br>(%) | Referen<br>ce(s) |
|---------|-----------------|-------|-----------------|----------------------|----------|------------------------------------|------------------|
| Mouse   | 10              | Oral  | -               | -                    | -        | -                                  | [2]              |
| Rat     | 10              | Oral  | 1,060           | 6,850                | 2.9      | 32                                 | [2][7]           |
| Dog     | 5               | Oral  | -               | -                    | -        | -                                  | [2]              |
| Monkey  | 5               | Oral  | -               | -                    | -        | -                                  | [2]              |

## **Clinical Development**

**Ziresovir** has undergone extensive clinical evaluation in Phase I, II, and III trials, demonstrating a favorable safety and efficacy profile in infants hospitalized with RSV infection.

### Phase II "VICTOR" Study (NCT02654171)



This Phase II, randomized, double-blind, placebo-controlled, proof-of-concept study evaluated the safety, tolerability, pharmacokinetics, and antiviral effect of **Ziresovir** in hospitalized infants with RSV infection.[3][4]

Table 4: Key Efficacy Results from the Phase II VICTOR Study (Part 2, 2 mg/kg bid)

| Endpoint                                            | Ziresovir (2<br>mg/kg bid)             | Placebo                        | p-value                       | Reference(s) |
|-----------------------------------------------------|----------------------------------------|--------------------------------|-------------------------------|--------------|
| Median Reduction in Wang Respiratory Score at 96h   | -4.0 (95% CI:<br>-4.51, -2.03)         | -2.0 (95% CI:<br>-3.42, -1.82) | Not statistically significant | [3]          |
| Median Viral<br>Load Reduction<br>at 96h            | Numerically<br>greater than<br>placebo | -                              | Not statistically significant | [3]          |
| Disease<br>Remission by<br>Day 5 (Wang<br>Score ≤1) | 73% (8/11)                             | 31% (5/16)                     | 0.0412                        | [3]          |

## Phase III "AIRFLO" Study (NCT04231968)

This Phase III, randomized, double-blind, placebo-controlled, multicenter study further investigated the efficacy and safety of **Ziresovir** in Chinese infants hospitalized with RSV infection.[8][9]

Table 5: Key Efficacy Results from the Phase III AIRFLO Study



| Endpoint                                                          | Ziresovir | Placebo | Difference | p-value | Reference(s |
|-------------------------------------------------------------------|-----------|---------|------------|---------|-------------|
| Decrease in<br>Wang<br>Bronchiolitis<br>Score at Day<br>3         | -3.4      | -2.7    | -0.8       | 0.002   | [9]         |
| Decrease in<br>RSV Viral<br>Load at Day<br>5 (log10<br>copies/mL) | -2.5      | -1.9    | -0.6       | 0.006   | [6][9]      |

## **Clinical Trial Workflow Diagram**





Click to download full resolution via product page

Caption: Generalized workflow for the Phase II/III clinical trials of **Ziresovir**.

## **Experimental Protocols**



#### **Cytopathic Effect (CPE) Reduction Assay**

This assay is used to determine the in vitro antiviral activity of a compound by measuring its ability to protect cells from virus-induced cell death.

- Cell Seeding: HEp-2 cells are seeded into 96-well microplates and incubated until a confluent monolayer is formed.
- Compound Preparation: Ziresovir is serially diluted to various concentrations in cell culture medium.
- Infection: The cell monolayers are infected with a standardized amount of RSV.
- Treatment: The diluted Ziresovir is added to the infected cell monolayers. Control wells
  include virus-infected untreated cells and uninfected cells.
- Incubation: The plates are incubated for a period sufficient to allow for the development of CPE in the virus control wells (typically 3-5 days).
- Quantification: Cell viability is assessed using a colorimetric reagent (e.g., Neutral Red or MTT). The absorbance is read using a plate reader.
- Data Analysis: The 50% effective concentration (EC50) is calculated by determining the compound concentration that results in a 50% reduction of the viral CPE.[10]

#### **Plague Reduction Assay**

This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques.

- Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in 6-well or 12-well plates.
- Virus-Compound Incubation: Serial dilutions of **Ziresovir** are incubated with a known quantity of RSV for a set period (e.g., 1 hour) to allow the compound to bind to the virus.
- Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells for adsorption.



- Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.
- Incubation: Plates are incubated until visible plaques are formed.
- Staining: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
- Plaque Counting: The number of plaques in each well is counted, and the concentration of Ziresovir that reduces the number of plaques by 50% (PRNT50) is determined.

#### In Vivo BALB/c Mouse Model

This animal model is used to evaluate the in vivo efficacy of antiviral compounds against RSV.

- Animals: Female BALB/c mice are used.
- Infection: Mice are anesthetized and intranasally inoculated with a suspension of RSV (e.g., 5 x 10^5 plaque-forming units).[10]
- Treatment: **Ziresovir** is administered orally at various doses (e.g., 12.5 and 50 mg/kg) on a set schedule (e.g., twice daily for 4 days) starting at the time of infection. A vehicle control group receives the formulation without the active drug.
- Sample Collection: At a predetermined time post-infection (e.g., day 4 or 5), mice are euthanized, and their lungs are harvested.
- Viral Load Quantification: The lung tissue is homogenized, and the viral titer is determined using a plaque assay on HEp-2 cells.
- Data Analysis: The reduction in lung viral titers in the Ziresovir-treated groups is compared to the vehicle control group to determine in vivo efficacy.[10]

## **Preclinical Study Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow of key preclinical studies for **Ziresovir** development.

## **Safety and Tolerability**

Across all clinical trials, **Ziresovir** has been generally well-tolerated.[3] In the Phase III AIRFLO study, the incidence of drug-related adverse events was comparable between the **Ziresovir** and placebo groups (16% vs. 13%).[6] No serious drug-related adverse events were reported. [6]

#### Conclusion

**Ziresovir** is a potent and selective inhibitor of the RSV F protein with a well-defined mechanism of action. It has demonstrated significant antiviral activity in both preclinical models and in clinical trials involving its target population of infants hospitalized with RSV. The successful completion of Phase III studies with positive efficacy and safety outcomes positions **Ziresovir** as a landmark achievement in the development of antiviral therapies for RSV infection.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of AK0529 in respiratory syncytial virus-infected infant patients: A
  phase 2 proof-of-concept trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models of Respiratory Syncytial Virus Infection PMC [pmc.ncbi.nlm.nih.gov]
- 4. contagionlive.com [contagionlive.com]
- 5. The Fusion Protein of Respiratory Syncytial Virus Triggers p53-Dependent Apoptosis -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety and efficacy of AK0529 in respiratory syncytial virus-infected infant patients: A phase 2 proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathogenesis of Respiratory Syncytial Virus Infection in BALB/c Mice Differs Between Intratracheal and Intranasal Inoculation PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Discovery and Development of Ziresovir (AK0529):
   A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b611949#discovery-and-development-of-ziresovir-ak0529]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com